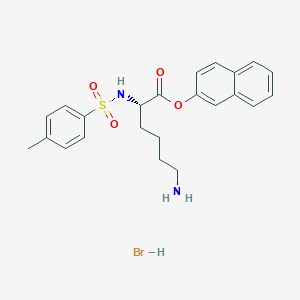

Tosyllysine alpha-naphthyl ester

Description

Tosyllysine alpha-naphthyl ester (TLNE; CAS No. 10318-07-7) is a heterocyclic organic compound widely used in biochemical research, particularly in cytochemical assays for protease detection. TLNE consists of a tosyl-L-lysine moiety linked to an alpha-naphthyl ester group. Its structure enables it to act as a substrate for chymotrypsin-like enzymes, which hydrolyze the ester bond to release alpha-naphthol, detectable via chromogenic or fluorogenic methods. TLNE is notably employed to study protease activity in human neutrophils, where its hydrolysis is inhibited by diisopropyl fluorophosphate (DFP) and chymostatin, confirming its specificity for serine proteases .

Properties

CAS No. |

10318-07-7 |

|---|---|

Molecular Formula |

C23H27BrN2O4S |

Molecular Weight |

507.4 g/mol |

IUPAC Name |

naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |

InChI |

InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |

InChI Key |

NUIOJQGZTLRHMO-FTBISJDPSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Synonyms |

p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetyl-L-Tyrosine-Alpha-Naphthyl Ester (ATNE)

Beta-Naphthyl Acetate (ANA)

- Structure : A simpler ester with a beta-naphthyl group linked to acetate.

- Application: ANA is a standard substrate for non-specific esterases (e.g., acetyl-esterases, carboxylesterases) in histochemical assays. Unlike TLNE, it lacks amino acid residues, making it less specific for proteases .

- Performance : In comparative studies, alpha-naphthyl acetate outperformed beta-naphthyl acetate and other esters (e.g., propionate, laurate) in detecting esterase activity due to higher enzymatic affinity .

Phorbol Esters (e.g., TPA)

- Structure : Phorbol 12-myristate 13-acetate (TPA) contains a diterpene core with esterified fatty acids.

- Application : TPA is a potent protein kinase C (PKC) activator, inducing cell differentiation (e.g., microglial differentiation in TSU-Pr1 cancer cells) rather than serving as a protease substrate. Its mechanism involves signaling pathways, unlike TLNE’s role as a hydrolyzable substrate .

Alpha-Naphthyl Methanesulfonate Esters

- Structure : Esters of alpha-naphthol and methanesulfonic acid.

- Application : These compounds are intermediates in synthesizing alpha-naphthol for industrial applications (e.g., insecticides). Unlike TLNE, they are hydrolyzed under acidic/alkaline conditions rather than enzymatic action .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.